N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide
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Overview
Description
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a biphenyl core, a morpholine ring, and methoxy groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide typically involves the coupling of a biphenyl carboxylic acid derivative with a morpholine-substituted phenylamine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and methoxy groups enhances its solubility and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C25H26N2O4 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O4/c1-29-23-16-21(22(17-24(23)30-2)27-12-14-31-15-13-27)26-25(28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,26,28) |
InChI Key |
BZJYRVXOQVFOSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4)OC |
Origin of Product |
United States |
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